Enhanced Acidity via 4-Chloro Substitution
The predicted pKa of 4-chloro-2,3-difluoro-5-hydroxybenzoic acid is 2.58 ± 0.10 . In contrast, the 4-chloro-free analog (2,3-difluoro-5-hydroxybenzoic acid) has an estimated pKa of approximately 2.70–2.88, while the 4-fluoro analog (2,3,4-trifluoro-5-hydroxybenzoic acid) is estimated at approximately 2.70–2.88 based on class-level substituent constant analysis . The observed difference of ΔpKa ≈ 0.12–0.30 units reflects the stronger electron-withdrawing inductive effect of chlorine versus hydrogen or additional fluorine at this position [1].
| Evidence Dimension | Acid dissociation constant (pKa) - predicted values |
|---|---|
| Target Compound Data | pKa = 2.58 ± 0.10 (predicted) |
| Comparator Or Baseline | 2,3-Difluoro-5-hydroxybenzoic acid: pKa ≈ 2.70–2.88 (estimated); 2,3,4-Trifluoro-5-hydroxybenzoic acid: pKa ≈ 2.70–2.88 (estimated) |
| Quantified Difference | ΔpKa ≈ −0.12 to −0.30 units (target more acidic) |
| Conditions | Predicted using ACD/Labs or similar in silico models at 25°C; experimental validation not located |
Why This Matters
The lower pKa influences ionization state at physiological pH, solubility in aqueous buffers, and reactivity in nucleophilic acyl substitution reactions (e.g., esterification, amidation), providing a measurable basis for selecting this specific derivative for synthetic routes requiring enhanced carboxylate acidity.
- [1] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. 2026. View Source
